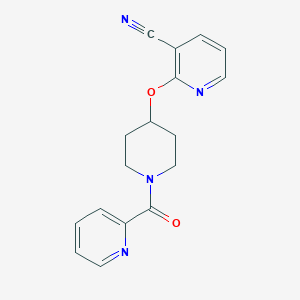

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile

Description

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile is a nicotinonitrile derivative characterized by a picolinoyl-substituted piperidine moiety linked via an ether oxygen to a cyanopyridine core. This structural configuration confers unique physicochemical properties, including enhanced solubility and bioavailability compared to simpler nicotinonitrile analogs.

The compound’s design leverages the nicotinonitrile scaffold, which is known for its versatility in drug discovery. The picolinoyl group may enhance target binding affinity, while the piperidine ring likely contributes to conformational flexibility and metabolic stability.

Properties

IUPAC Name |

2-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-12-13-4-3-9-20-16(13)23-14-6-10-21(11-7-14)17(22)15-5-1-2-8-19-15/h1-5,8-9,14H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNGPDCHWNTXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of picolinic acid with piperidine to form the picolinoylpiperidine intermediate. This intermediate is then reacted with nicotinonitrile under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Scientific Research Applications

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations :

- Molluscicidal Activity: Nicotinonitrile derivatives with unspecified substituents (compounds 2, 4a, 4b) demonstrated significant membrane destabilization in M. cartusiana, as evidenced by elevated transaminases (ALT/AST) and total soluble protein (TSP) levels . The target compound’s picolinoyl-piperidine group may enhance similar activity due to improved lipophilicity.

- Anticancer Potential: Compound XLII, bearing bromophenyl and indole groups, showed moderate anticancer activity but was outperformed by Methotrexate .

Physicochemical and Market Comparison

Table 2: Physicochemical and Commercial Profiles of Nicotinonitrile Derivatives

Key Observations :

- Solubility: The hydroxyethyl-substituted nicotinonitrile exhibits high solubility due to its hydrophilic side chain, whereas bromobenzofuran derivatives (e.g., 5c ) are more lipophilic, favoring blood-brain barrier penetration. The target compound’s picolinoyl group may balance solubility and membrane permeability.

Biological Activity

2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile (CAS No. 1797603-18-9) is an organic compound that combines piperidine, picolinoyl, and nicotinonitrile moieties. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by recent research findings.

The molecular formula of 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile is C17H16N4O2, with a molecular weight of 312.33 g/mol. The compound features various functional groups that may contribute to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

| Molecular Formula | C17H16N4O2 |

| Molecular Weight | 312.33 g/mol |

Synthesis

The synthesis of 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

- Formation of Picolinoylpiperidine : Picolinic acid reacts with piperidine.

- Coupling with Nicotinonitrile : The intermediate is then reacted with nicotinonitrile under controlled conditions to yield the final product.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity associated with disease pathways, potentially leading to therapeutic effects against various conditions.

Antimicrobial Activity

Research indicates that 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells.

- Mechanism Insights : The compound appears to induce apoptosis through the activation of intrinsic pathways, highlighting its potential as a lead compound for cancer therapy.

Anti-inflammatory Effects

Preliminary findings suggest that 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating a possible role in managing inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of nicotinonitrile, including 2-((1-Picolinoylpiperidin-4-yl)oxy)nicotinonitrile. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

- Cancer Cell Proliferation : Research conducted at a leading university assessed the impact of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency in inhibiting tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.